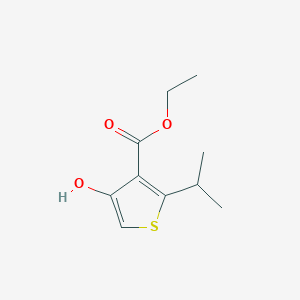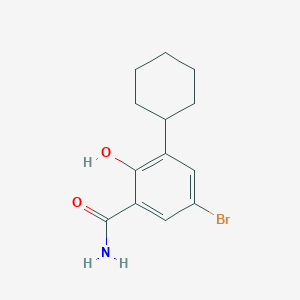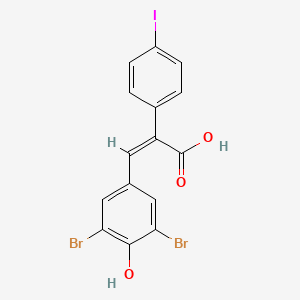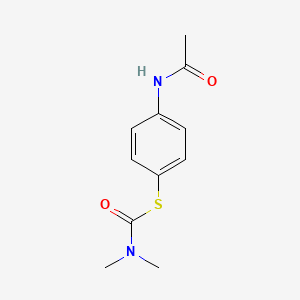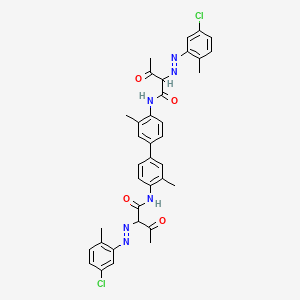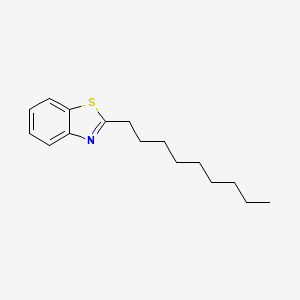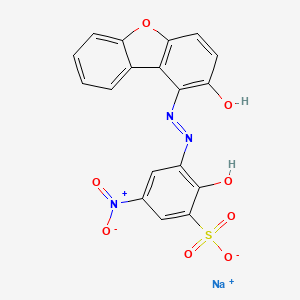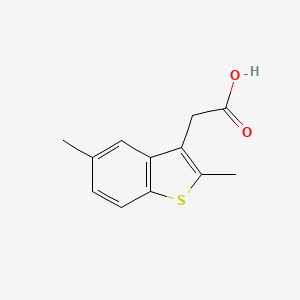![molecular formula C9H18BrN3O2Si2 B14727102 6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine CAS No. 6614-55-7](/img/structure/B14727102.png)
6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a bromine atom and two trimethylsilyl groups attached to a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine typically involves the reaction of 6-bromo-1,2,4-triazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
6-Bromo-1,2,4-triazine+2(CH3)3SiCl→this compound+2HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The trimethylsilyl groups can be hydrolyzed to form hydroxyl groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out using aqueous acid or base.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major product is 6-bromo-3,5-dihydroxy-1,2,4-triazine.
Coupling Reactions: Products are typically biaryl compounds.
Applications De Recherche Scientifique
6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine involves its reactivity with various nucleophiles and electrophiles The trimethylsilyl groups can be hydrolyzed to reveal reactive hydroxyl groups, which can further participate in various chemical reactions
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-1,2,4-triazine: Lacks the trimethylsilyl groups, making it less reactive in certain types of reactions.
3,5-Bis[(trimethylsilyl)oxy]-1,2,4-triazine:
Uniqueness
6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine is unique due to the presence of both bromine and trimethylsilyl groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various synthetic applications.
Propriétés
Numéro CAS |
6614-55-7 |
|---|---|
Formule moléculaire |
C9H18BrN3O2Si2 |
Poids moléculaire |
336.33 g/mol |
Nom IUPAC |
(6-bromo-3-trimethylsilyloxy-1,2,4-triazin-5-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C9H18BrN3O2Si2/c1-16(2,3)14-8-7(10)12-13-9(11-8)15-17(4,5)6/h1-6H3 |
Clé InChI |
AATYCLGQYQFKRY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=C(N=NC(=N1)O[Si](C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




